2-Chloro-1-methyl-5-nitro-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring with specific substituents that include a chlorine atom and a nitro group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.
The compound can be synthesized through various chemical methods, primarily involving the chlorination of pyrrole derivatives. Its synthesis has been documented in several scientific studies and patents, which detail the methodologies used to produce this compound efficiently.
2-Chloro-1-methyl-5-nitro-1H-pyrrole belongs to the class of nitro-substituted pyrroles, which are known for their diverse biological activities. It is classified under organic compounds with nitrogen heterocycles, specifically pyrroles, which are five-membered aromatic rings containing one nitrogen atom.
The synthesis of 2-Chloro-1-methyl-5-nitro-1H-pyrrole typically involves the following steps:
The chlorination reaction can be optimized by adjusting factors such as temperature, concentration of reagents, and reaction time, which significantly affect the yield and purity of the final product. Industrial methods may utilize continuous flow processes for improved efficiency and safety .
The molecular formula of 2-Chloro-1-methyl-5-nitro-1H-pyrrole is , with a molecular weight of approximately 202.59 g/mol. The structure features:
The InChI key for this compound is XDZGVPOPBIGUOU-UHFFFAOYSA-N, and its canonical SMILES representation is CN1C(=CC=C1N+[O-])C(=O)CCl .
2-Chloro-1-methyl-5-nitro-1H-pyrrole can undergo several chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity or application potential.
The mechanism of action of 2-Chloro-1-methyl-5-nitro-1H-pyrrole involves its interaction with biological molecules:
Some physical properties include:
Chemical properties include:
Relevant data from various studies indicate that these properties can influence the compound's reactivity and applications in different fields .
2-Chloro-1-methyl-5-nitro-1H-pyrrole has several applications in scientific research:
The Paal-Knorr pyrrole synthesis remains a cornerstone for constructing the pyrrole core, leveraging condensation between 1,4-dicarbonyl compounds and primary amines. For 2-chloro-1-methyl-5-nitro-1H-pyrrole, this approach typically employs ammonia or methylamine with symmetrically substituted 1,4-diketones. Post-cyclization functionalization introduces chloro and nitro groups:
Table 1: Paal-Knorr Route to 1-Methylpyrrole Intermediates
| 1,4-Diketone | Amine | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 2,5-Hexanedione | Methylamine | FeCl₃ (aq.) | 1,2,5-Trimethylpyrrole | 85 |
| 1-(Chloroacetyl)-4-acetylbenzene | NH₃ (aq.) | H₂SO₄ | 2-Chloro-1-methylpyrrole | 72 |
Ionic liquids (ILs) enable efficient sequential halogenation-nitration by stabilizing reactive intermediates and enhancing regioselectivity. Key systems:
Table 2: Solvent Comparison for Tandem Chlorination-Nitration
| Medium | Chlorinating Agent | Nitrating Agent | C-2:C-5 Selectivity | Overall Yield (%) |
|---|---|---|---|---|
| [BMIM][PF₆] | POCl₃ | Acetyl nitrate | 1:22 | 88 |
| Dichloroethane | SO₂Cl₂ | HNO₃/H₂SO₄ | 1:8 | 65 |
| Neat | PCl₅ | KNO₃/Al₂O₃ | 1:15 | 72 |
Palladium, ruthenium, and copper complexes facilitate atom-economic pyrrole synthesis from acyclic precursors, bypassing pre-functionalized intermediates:
Table 3: Metal-Catalyzed Routes to 2-Chloro-1-methyl-5-nitropyrrole
| Catalyst System | Substrates | Conditions | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XantPhos | 2-Chloro-1-nitroethylene + CO | 80°C, 20 bar CO | 78 |
| [Ru(p-cymene)Cl₂]₂/NEt₃ | 1-Chloro-2-nitrobutyne + MeNH₂ | 100°C, 24 h | 65 |
| Mn(NNP)/KOH | 1,4-Dichloro-2,3-butanediol + MeNH₂ | 130°C, solvent-free | 81 |
Controlling N-substitution is critical for avoiding C-ring electrophilic deactivation:
Conventional nitration faces decomposition risks; solvent-free microwave methods enhance efficiency:
Table 4: Nitration Methods for 2-Chloro-1-methylpyrrole
| Method | Reagents | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Microwave (solvent-free) | Fe(NO₃)₃/K-10 clay | 8 | 100 | 92 |
| Conventional thermal | HNO₃/Ac₂O | 180 | 25 | 75 |
| Ionic liquid | [NO₂][BF₄] in [EMIM][OTf] | 30 | 60 | 88 |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: